

Application Notes and Protocols for ATTO 425 Maleimide Protein Labeling in Microscopy

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Compound of Interest

Compound Name: ATTO 425 maleimide

Cat. No.: B1258880

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ATTO 425 is a fluorescent dye belonging to the coumarin family, designed for labeling various biomolecules such as proteins, DNA, and RNA in the life sciences.[1] Its key characteristics include strong absorption, high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight. The dye can be efficiently excited between 405 and 455 nm. The maleimide derivative of ATTO 425 is particularly well-suited for selectively labeling thiol groups (sulfhydryl groups), most commonly found in the cysteine residues of proteins.[1][2][3] This thiol-selective reaction is more specific than amine labeling (e.g., with NHS-esters), as cysteines are generally less abundant than lysines in proteins.[4] This specificity is advantageous for investigating protein structure, function, and interactions, especially when targeting cysteines within catalytic or binding sites.[4]

This document provides a detailed protocol for labeling proteins with **ATTO 425 maleimide** and preparing them for fluorescence microscopy applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for **ATTO 425 maleimide** and the recommended parameters for protein labeling.

Table 1: Spectroscopic and Physical Properties of **ATTO 425 Maleimide**

Property	Value	Reference
Molecular Weight (MW)	524 g/mol	[1]
Absorption Maximum (λ_{abs})	439 nm	
Extinction Coefficient (ϵ_{max})	$4.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	
Emission Maximum (λ_{fl})	485 nm	
Fluorescence Quantum Yield (η_{fl})	90%	
Fluorescence Lifetime (τ_{fl})	3.6 ns	
Correction Factor at 260 nm (CF260)	0.19	
Correction Factor at 280 nm (CF280)	0.17	[2]

Table 2: Recommended Reaction Conditions for **ATTO 425 Maleimide** Protein Labeling

Parameter	Recommended Value	Notes
Protein Concentration	2 - 10 mg/mL (optimal 10 mg/mL)	Labeling efficiency may decrease at lower concentrations.[4]
Reaction Buffer	Phosphate, Tris, HEPES, PBS	Must be free of amine-containing substances.[1][5]
Reaction pH	7.0 - 7.5	Optimal for thiol reactivity while minimizing amine reactivity and maleimide hydrolysis.[1][4][5]
Reducing Agent (Optional)	TCEP or DTT	TCEP is often preferred as it does not need to be removed before adding the maleimide.[6]
Molar Excess of Reducing Agent	10-fold molar excess over protein	To reduce disulfide bonds if necessary.[1][4]
ATTO 425 Maleimide Stock Solution	10 - 20 mM in anhydrous DMSO or DMF	Prepare immediately before use.[1]
Molar Excess of Dye	10 - 20 fold over protein	This should be optimized for the specific protein.[6]
Reaction Time	2 hours at room temperature or overnight at 4°C	Protect the reaction from light.[1]
Quenching Agent (Optional)	Glutathione, 2-mercaptoethanol, or cysteine	To consume excess unreacted maleimide.[1][4]

Experimental Protocols

Preparation of Reagents

- Protein Solution:

- Dissolve the protein in a suitable amine-free buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5.[1][4] The recommended protein concentration is between 2-10 mg/mL.[4]
- If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.[1][6] If DTT (dithiothreitol) is used, it must be removed before adding the dye, for example, by using a desalting column.[6]
- **ATTO 425 Maleimide Stock Solution:**
 - Immediately before use, dissolve the **ATTO 425 maleimide** in anhydrous, amine-free DMSO or DMF to a concentration of 10-20 mM.[1] Protect the stock solution from light.

Protein Labeling Reaction

- While stirring, add the prepared **ATTO 425 maleimide** stock solution dropwise to the protein solution. A 10-20 molar excess of the dye over the protein is a common starting point, but this may require optimization.[1][6]
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1] Ensure the reaction is protected from light by wrapping the container in aluminum foil or using an amber tube.[1][4]
- (Optional) To stop the reaction, add a low molecular weight thiol such as glutathione or 2-mercaptoethanol to consume any excess maleimide.[1][4] Incubate for an additional 15-30 minutes.[4]

Purification of the Labeled Protein

- It is crucial to remove the unreacted dye from the labeled protein.[4] This is typically achieved through size-exclusion chromatography, such as a Sephadex G-25 column.[3]
 - Equilibrate the column with your buffer of choice (e.g., PBS).[5]
 - Apply the reaction mixture to the column.
 - Elute the protein-dye conjugate with the equilibration buffer. The first colored, fluorescent band to elute is the labeled protein.[5] A slower-moving band corresponds to the free,

hydrolyzed dye.[5]

- Collect the fractions containing the labeled protein.

Determination of Degree of Labeling (DOL)

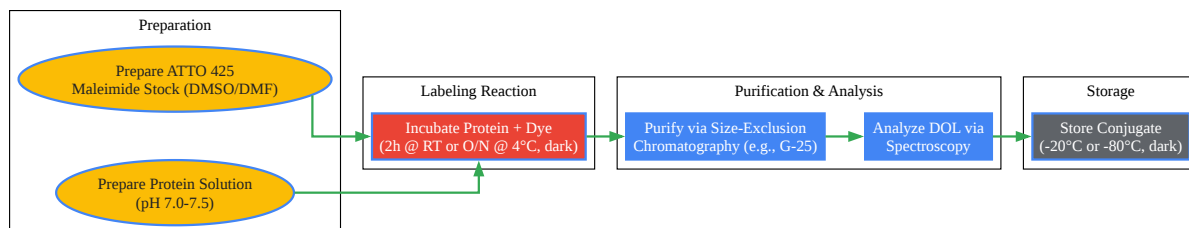
The DOL, or the average number of dye molecules per protein molecule, can be determined using absorption spectroscopy.[7]

- Measure the absorbance of the purified protein-dye conjugate at 280 nm (A_{prot}) and at the absorption maximum of ATTO 425 (439 nm, A_{dye}).
- Calculate the concentration of the dye using the Beer-Lambert law:
 - $c(\text{dye}) = A_{\text{dye}} / \epsilon_{\text{dye}}$ (where ϵ_{dye} for ATTO 425 is 45,000 M⁻¹ cm⁻¹)
- Calculate the corrected absorbance of the protein at 280 nm, accounting for the dye's absorbance at this wavelength:
 - $A_{\text{prot_corr}} = A_{\text{prot}} - (A_{\text{dye}} \times CF_{280})$ (where CF_{280} for ATTO 425 is 0.17)[1]
- Calculate the protein concentration:
 - $c(\text{protein}) = A_{\text{prot_corr}} / \epsilon_{\text{prot}}$ (where ϵ_{prot} is the molar extinction coefficient of your specific protein at 280 nm)
- Calculate the DOL:
 - $DOL = c(\text{dye}) / c(\text{protein})$

Storage of the Labeled Protein

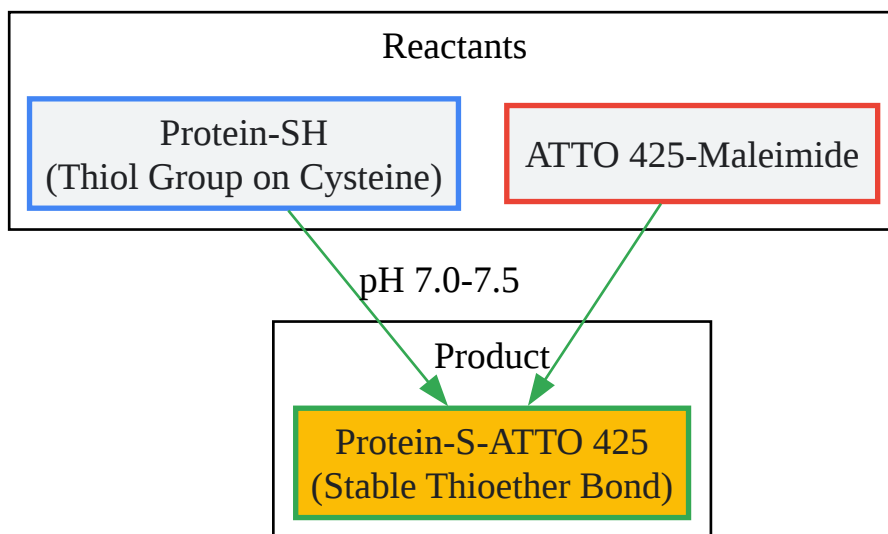
- Store the labeled protein under the same conditions as the unlabeled protein.[5]
- For short-term storage, 4°C is suitable. For long-term storage, it is recommended to divide the conjugate into aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
[4][7] Protect the stored conjugate from light.[4][7]

Diagrams



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Caption: Experimental workflow for **ATTO 425 maleimide** protein labeling.



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Caption: Reaction of **ATTO 425 maleimide** with a protein's thiol group.

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